3-Ethoxy-4-methylbenzonitrile

Übersicht

Beschreibung

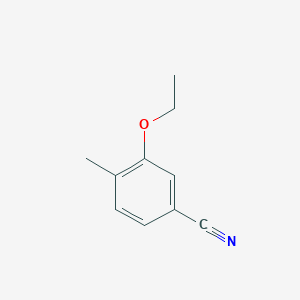

3-Ethoxy-4-methylbenzonitrile is an organic compound with the molecular formula C10H11NO It is a derivative of benzonitrile, where the benzene ring is substituted with an ethoxy group at the third position and a methyl group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-methylbenzonitrile typically involves the reaction of 3-ethoxyaniline with benzonitrile. The process can be summarized in the following steps:

Ethylation: Isovanillin reacts with bromoethane in the presence of a base to form 3-ethoxy-4-methoxybenzaldehyde.

Aldehyde Oximation: The aldehyde group is converted to an oxime using hydroxylamine hydrochloride.

Dehydration: Acetic anhydride is used to dehydrate the oxime, forming the nitrile group.

Decoloration: Activated carbon is used to decolorize the product, yielding this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethoxy-4-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The ethoxy and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., sodium ethoxide) are commonly employed.

Major Products:

Oxidation: 3-Ethoxy-4-methylbenzoic acid.

Reduction: 3-Ethoxy-4-methylbenzylamine.

Substitution: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-4-methylbenzonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of 3-ethoxy-4-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethoxy and methyl groups contribute to the compound’s lipophilicity, affecting its distribution within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

- 3-Methoxy-4-methylbenzonitrile

- 4-Ethoxybenzonitrile

- 3-Ethoxybenzonitrile

Comparison:

- 3-Methoxy-4-methylbenzonitrile: Similar structure but with a methoxy group instead of an ethoxy group. This difference affects its reactivity and solubility.

- 4-Ethoxybenzonitrile: Lacks the methyl group, resulting in different chemical properties and applications.

- 3-Ethoxybenzonitrile: Similar but without the methyl group, leading to variations in its chemical behavior and uses .

Biologische Aktivität

3-Ethoxy-4-methylbenzonitrile (CAS No. 182287-57-6) is an organic compound characterized by the molecular formula C10H11NO. It is a derivative of benzonitrile, featuring an ethoxy group at the meta position and a methyl group at the para position of the benzene ring. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The nitrile functional group can form hydrogen bonds, which may influence enzyme kinetics and receptor binding affinities. Additionally, the lipophilicity contributed by the ethoxy and methyl groups affects the compound's distribution and bioavailability in biological environments.

Applications in Research

This compound has been utilized in various research contexts:

- Enzyme Interactions : It serves as a tool for studying enzyme kinetics and metabolic pathways, particularly in relation to drug metabolism and pharmacokinetics.

- Pharmaceutical Synthesis : This compound acts as a precursor in synthesizing pharmaceuticals aimed at treating neurological disorders, showcasing its relevance in medicinal chemistry.

- Anticancer Research : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapeutics.

Case Studies

- Cytotoxicity Evaluation : Research involving derivatives of this compound has demonstrated significant cytotoxic activity against human cancer cell lines. For instance, compounds derived from this structure were subjected to in vitro assays, revealing IC50 values indicating effective growth inhibition at micromolar concentrations .

- Enzymatic Activity Studies : High-throughput screening techniques have been applied to evaluate the enzymatic activities influenced by this compound. These studies highlighted its potential as a modulator of specific biochemical pathways critical for cellular function and disease progression .

Comparative Biological Activity

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Cytotoxic against cancer cell lines | 10 - 50 |

| Derivative A | Moderate antibacterial activity | 25 - 100 |

| Derivative B | Inhibitor of specific enzyme | 5 - 20 |

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- Mechanistic Studies : Further elucidating the precise mechanisms through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to more potent derivatives.

- Clinical Applications : Evaluating the therapeutic potential of this compound in clinical settings, particularly for neurological disorders and cancer treatment.

Eigenschaften

IUPAC Name |

3-ethoxy-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-12-10-6-9(7-11)5-4-8(10)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQKJXQIJNAJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625932 | |

| Record name | 3-Ethoxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182287-57-6 | |

| Record name | 3-Ethoxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.